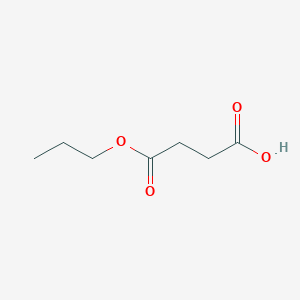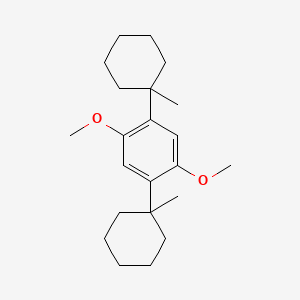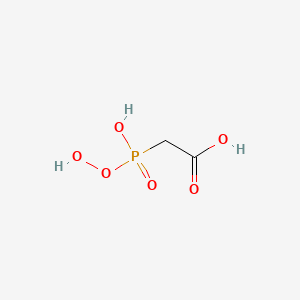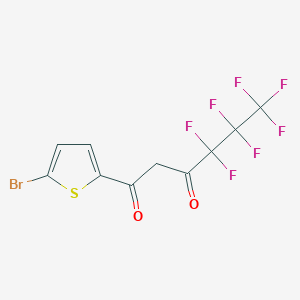
1-(5-Bromothiophen-2-yl)-4,4,5,5,6,6,6-heptafluorohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromothiophen-2-yl)-4,4,5,5,6,6,6-heptafluorohexane-1,3-dione is a complex organic compound that features a brominated thiophene ring and a heptafluorohexane-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromothiophen-2-yl)-4,4,5,5,6,6,6-heptafluorohexane-1,3-dione typically involves the bromination of thiophene followed by coupling with heptafluorohexane-1,3-dione. One common method involves the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques such as chromatography and crystallization are also common in industrial settings to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromothiophen-2-yl)-4,4,5,5,6,6,6-heptafluorohexane-1,3-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminothiophene derivative, while oxidation can produce a sulfone derivative.
Scientific Research Applications
1-(5-Bromothiophen-2-yl)-4,4,5,5,6,6,6-heptafluorohexane-1,3-dione has several scientific research applications:
Organic Electronics: Used in the development of organic semiconductors and conductive polymers.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Material Science: Utilized in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(5-Bromothiophen-2-yl)-4,4,5,5,6,6,6-heptafluorohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The brominated thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the heptafluorohexane-1,3-dione moiety can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromothiophene-2-carbohydrazide
- 5-Bromothiophene-2-carbaldehyde
- 4,7-Bis(5-bromothiophen-2-yl)-[1,2,5]thiadiazolo[3,4-d]pyridazine
Uniqueness
1-(5-Bromothiophen-2-yl)-4,4,5,5,6,6,6-heptafluorohexane-1,3-dione is unique due to the presence of both a brominated thiophene ring and a heptafluorohexane-1,3-dione moiety. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in organic electronics and material science.
Properties
CAS No. |
326-07-8 |
|---|---|
Molecular Formula |
C10H4BrF7O2S |
Molecular Weight |
401.10 g/mol |
IUPAC Name |
1-(5-bromothiophen-2-yl)-4,4,5,5,6,6,6-heptafluorohexane-1,3-dione |
InChI |
InChI=1S/C10H4BrF7O2S/c11-7-2-1-5(21-7)4(19)3-6(20)8(12,13)9(14,15)10(16,17)18/h1-2H,3H2 |
InChI Key |
GMRONWZVBITWAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


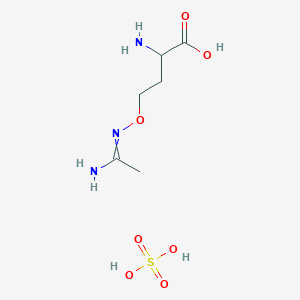
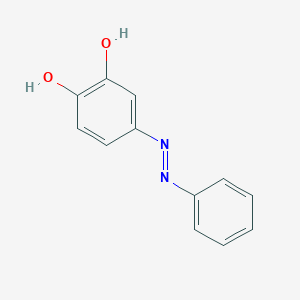
![1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-octylbenzene](/img/structure/B14002251.png)
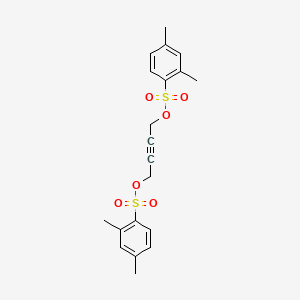
![4-[(6-sulfanylidene-3H-purin-9-yl)methyl]benzenesulfonamide](/img/structure/B14002255.png)
![4-[[3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14002268.png)
![[2,5-Bis(dimethylamino)phenyl]-diphenylmethanol](/img/structure/B14002276.png)
![6-[(Cyclohexylamino)methyl]pteridine-2,4-diamine](/img/structure/B14002280.png)
